molecular formula C4H5NO B13111131 3-Methyleneazetidin-2-one

3-Methyleneazetidin-2-one

Cat. No.: B13111131
M. Wt: 83.09 g/mol
InChI Key: WGGBNFPFDAICPR-UHFFFAOYSA-N
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Description

3-Methyleneazetidin-2-one is a unique heterocyclic compound featuring a four-membered ring with a methylene group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyleneazetidin-2-one can be achieved through various methods. One common approach involves the reaction of α-ketoamides with sulfonylhydrazones, followed by the Shapiro reaction . Another method includes the use of 1-lithiooxy-1-lithio-amino-allene derivatives or lithium phenyl-ethynolate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and catalytic reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyleneazetidin-2-one undergoes various chemical reactions, including nucleophilic ring-opening reactions, multicomponent reactions, cycloadditions, and transition-metal-catalyzed reactions .

Common Reagents and Conditions:

    Nucleophilic Ring-Opening Reactions: These reactions often involve nucleophiles such as amines or alcohols under mild conditions.

    Cycloadditions: These reactions typically require the presence of a catalyst, such as a transition metal, to facilitate the formation of larger ring systems.

    Multicomponent Reactions: These reactions involve multiple reactants coming together in a single reaction vessel, often under mild conditions, to form complex products.

Major Products Formed: The major products formed from these reactions include various substituted azetidines and other heterocyclic compounds, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-Methyleneazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Properties

Molecular Formula

C4H5NO

Molecular Weight

83.09 g/mol

IUPAC Name

3-methylideneazetidin-2-one

InChI

InChI=1S/C4H5NO/c1-3-2-5-4(3)6/h1-2H2,(H,5,6)

InChI Key

WGGBNFPFDAICPR-UHFFFAOYSA-N

Canonical SMILES

C=C1CNC1=O

Origin of Product

United States

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